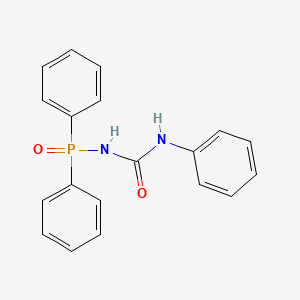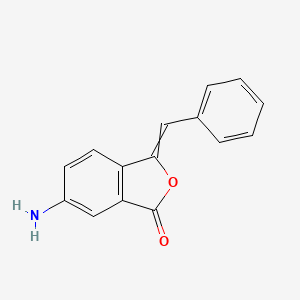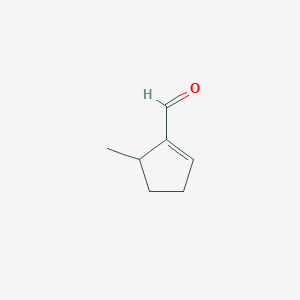
CID 78062294
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78062294” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Méthodes De Préparation
The synthetic routes and reaction conditions for the preparation of CID 78062294 involve several steps. Typically, the synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the purity and yield of the final product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, often using automated systems and advanced technologies to optimize efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
CID 78062294 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
CID 78062294 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects, such as targeting specific pathways or receptors. In industry, this compound might be utilized in the development of new materials or as a component in manufacturing processes .
Mécanisme D'action
The mechanism of action of CID 78062294 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and optimizing its use in research and industry .
Comparaison Avec Des Composés Similaires
CID 78062294 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific applications or biological effects. By comparing this compound with these compounds, researchers can gain insights into its distinct characteristics and potential advantages. Some similar compounds include those with related chemical structures or functional groups .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties, diverse applications, and specific mechanism of action make it a valuable subject of study. By understanding its preparation methods, chemical reactions, and comparison with similar compounds, researchers can further explore its potential and contribute to advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
AlZr3 |
|---|---|
Poids moléculaire |
300.65 g/mol |
InChI |
InChI=1S/Al.3Zr |
Clé InChI |
DRBHOAPCAZOGGQ-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Zr].[Zr].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
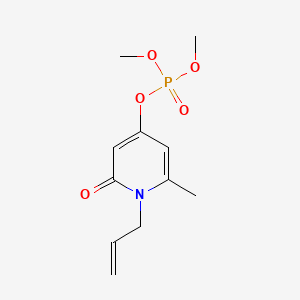
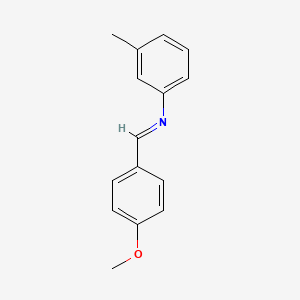
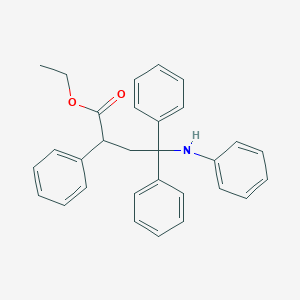
![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
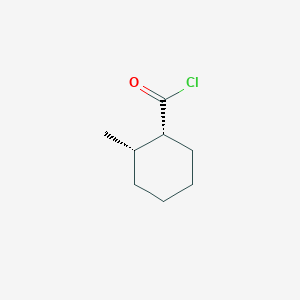
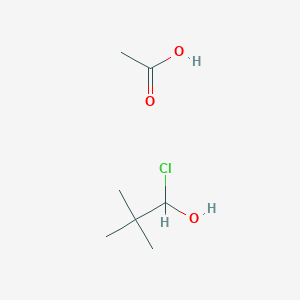
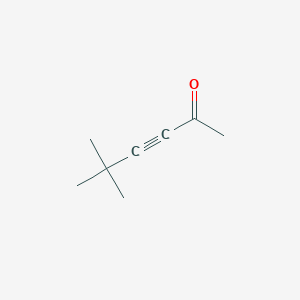
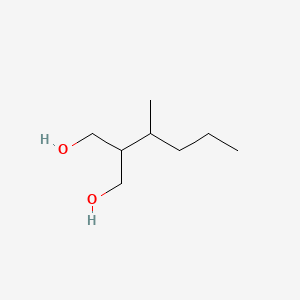
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
